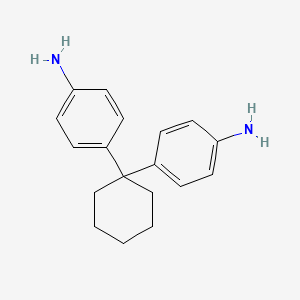

1,1-Bis(4-aminophenyl)cyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 36 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1-(4-aminophenyl)cyclohexyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQIQUAKDNTQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954478 | |

| Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3282-99-3 | |

| Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Cyclohexylidenebis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-cyclohexylidenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Bis(4-aminophenyl)cyclohexane (CAS: 3282-99-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane, also known by its CAS number 3282-99-3, is an aromatic diamine that serves as a crucial building block in the synthesis of advanced polymers. Its unique molecular structure, which features a cyclohexane ring bridged between two aminophenyl groups, imparts notable rigidity, thermal stability, and chemical resistance to the polymers derived from it.[1] While its primary applications lie in the realm of material science, particularly in the production of high-performance polyimides and epoxy resins, its properties merit consideration in various fields of chemical research.[2] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound.

Core Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in various chemical syntheses.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3282-99-3 | [3] |

| Molecular Formula | C18H22N2 | [4] |

| Molecular Weight | 266.38 g/mol | [3] |

| Appearance | White to yellow or light yellow to yellow solid/powder/crystal | [3][5] |

| Melting Point | 108.0 to 115.0 °C | [5] |

| Boiling Point | 450.9 ± 38.0 °C (Predicted) | [6] |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | >98.0% (GC) | [5] |

| Solubility | Slightly soluble in Chloroform and DMSO | [6] |

Spectral Data

| Data Type | Interpretation |

| InChI | 1S/C18H22N2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13,19-20H2 |

| InChIKey | ZSQIQUAKDNTQOI-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Synthesis and Experimental Protocols

While various proprietary methods for the synthesis of this compound exist, a general approach involves the reaction of cyclohexanone with aniline in the presence of an acidic catalyst. The following is a representative, generalized protocol for the synthesis of a polyamide using this compound as a monomer, illustrating its application in polymer chemistry.[7]

Illustrative Protocol: Synthesis of Aromatic Polyamides

This protocol describes the low-temperature solution polycondensation of this compound with an aromatic diacid chloride.[7]

Materials:

-

This compound

-

Aromatic diacid chloride (e.g., terephthaloyl chloride)

-

N-methyl-2-pyrrolidone (NMP)

-

Calcium chloride (CaCl2)

-

Pyridine

-

Triphenyl phosphite

-

Methanol

-

Water

Procedure:

-

In a flask equipped with a stirrer, dissolve a specific molar amount of this compound and an equimolar amount of an aromatic dicarboxylic acid in N-methyl-2-pyrrolidone (NMP) containing dissolved calcium chloride.

-

Add triphenyl phosphite and pyridine to the solution, which act as condensing agents.

-

Heat the reaction mixture at a controlled temperature (e.g., 100°C) for several hours to facilitate polycondensation.

-

After the reaction is complete, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol to remove any unreacted monomers and byproducts.

-

Dry the resulting polyamide in a vacuum oven at a specified temperature (e.g., 80°C) for 24 hours.

Applications

The rigid cyclohexyl group in this compound imparts excellent thermal stability and mechanical strength to polymers.[2] Its primary applications are in the field of materials science.

-

High-Performance Polymers: It is a key diamine monomer for the synthesis of polyimides (PI), co-polyimides (CPI), and polyamides with high thermal stability, good chemical resistance, and stable mechanical properties.[1][3][7] These polymers are used in aerospace components, high-temperature electrical insulation, and durable coatings.[2]

-

Epoxy Curing Agents: It serves as a functional building block for preparing epoxy curing agents, enhancing the mechanical rigidity and chemical resistance of the cured epoxy resins.[2]

-

Optical and Electronic Materials: It finds applications in the manufacturing of optical films and materials for OLED/LCD displays.[1] It is also used in the development of hole transport materials for perovskite solar cells.[8]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: Causes skin and serious eye irritation.[6][9]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[10] Wash skin thoroughly after handling.[6]

-

Storage: Keep in a dark place under an inert atmosphere at room temperature.[6][9] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[10]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and use a full-face respirator if exposure limits are exceeded.[10]

Visualizations

Synthesis of Polyimide from this compound

The following diagram illustrates the general workflow for the synthesis of a polyimide using this compound and a dianhydride as monomers.

Caption: Polyimide synthesis workflow.

Logical Relationship of Properties and Applications

This diagram shows the logical flow from the molecular structure of this compound to its resulting polymer properties and final applications.

Caption: From structure to application.

References

- 1. specialchem.com [specialchem.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. dakenam.com [dakenam.com]

- 4. achemtek.com [achemtek.com]

- 5. This compound | 3282-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 3282-99-3 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. eureka.patsnap.com [eureka.patsnap.com]

- 9. This compound | 3282-99-3 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

physical and chemical properties of 1,1-Bis(4-aminophenyl)cyclohexane

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-Bis(4-aminophenyl)cyclohexane, tailored for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical and Chemical Properties

This compound, also known as 4,4'-Cyclohexylidenedianiline, is an aromatic diamine with a cycloaliphatic group.[1][2] It typically appears as a white to off-white or light yellow to orange crystalline solid or powder.[1] This compound is a key monomer in the synthesis of high-performance polymers such as polyimides, offering good chemical resistance, excellent thermal stability, and stable mechanical properties to the resulting materials.[3]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₂N₂ | [1][4] |

| Molecular Weight | 266.38 g/mol | [1][4] |

| Appearance | White to Yellow to Orange powder to crystal | [1][2] |

| Melting Point | 110 - 115 °C | [4][5] |

| Boiling Point | 450.9 ± 38.0 °C (Predicted) | [5] |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | 36 µg/mL | [1] |

| pKa | 5.35 ± 0.10 (Predicted) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 3282-99-3 | [1] |

| IUPAC Name | 4-[1-(4-aminophenyl)cyclohexyl]aniline | [6] |

| InChI Key | ZSQIQUAKDNTQOI-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of cyclohexanone with an excess of aniline in the presence of an acid catalyst.

-

Reactants:

-

Cyclohexanone

-

Aniline (in excess)

-

Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

-

-

Procedure:

-

A mixture of cyclohexanone and a significant molar excess of aniline is prepared in a reaction vessel.

-

An acid catalyst is added to the mixture.

-

The reaction mixture is heated, typically at temperatures ranging from 120-160°C, often in an autoclave to manage the pressure.

-

The reaction is allowed to proceed for several hours (e.g., 24 hours) with stirring.

-

After completion, the reaction mixture is cooled, and the excess aniline is removed, often by distillation under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

2.2. Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Sample Preparation:

-

Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Expected signals would include peaks corresponding to the aromatic protons on the phenyl rings and the aliphatic protons of the cyclohexane ring. The protons of the amine groups will also produce signals.

-

-

¹³C NMR Analysis:

-

Acquire the ¹³C NMR spectrum.

-

Expected signals will correspond to the different carbon environments in the molecule, including the quaternary carbon of the cyclohexane ring attached to the phenyl groups, the other carbons of the cyclohexane ring, and the aromatic carbons.

-

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation.

-

-

Analysis:

-

Record the FT-IR spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Characteristic absorption bands to look for include:

-

N-H stretching vibrations of the primary amine groups (around 3300-3500 cm⁻¹).

-

C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic cyclohexane ring (below 3000 cm⁻¹).

-

C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹).

-

C-N stretching vibrations (around 1250-1350 cm⁻¹).

-

-

2.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

The solution is then introduced into the mass spectrometer.

-

-

Analysis:

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.38 g/mol ).

-

Analysis of the fragmentation pattern can provide further structural confirmation.

-

Logical Workflows and Diagrams

3.1. Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound.

3.2. Two-Step Polyimide Synthesis Workflow

This compound is a common diamine monomer used in the two-step synthesis of polyimides.

References

1,1-Bis(4-aminophenyl)cyclohexane molecular structure and formula

An In-depth Technical Guide to 1,1-Bis(4-aminophenyl)cyclohexane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of this compound, a key building block in the development of advanced materials.

Introduction

This compound (CAS No. 3282-99-3) is an aromatic diamine characterized by two 4-aminophenyl groups attached to a single carbon atom within a cyclohexane ring.[1] This unique structure imparts a combination of rigidity from the cycloaliphatic and aromatic moieties and reactivity from the primary amine groups. As a result, it serves as a crucial monomer and intermediate in the synthesis of high-performance polymers, including polyimides and polyamides, and as a core component in the development of advanced materials for electronic applications.[2] Its derivatives are also significant as hole transport materials in devices like OLEDs and perovskite solar cells.[2][3]

Molecular Structure and Formula

The chemical structure of this compound consists of a central cyclohexane ring geminally substituted with two aniline groups at the C1 position. This non-coplanar structure is a key factor in the properties of polymers derived from it, often leading to enhanced solubility and processability.

-

IUPAC Name: 4-[1-(4-aminophenyl)cyclohexyl]phenylamine[7]

-

Synonyms: 4,4'-Cyclohexylidenedianiline, BAPC[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. specialchem.com [specialchem.com]

- 3. eureka.patsnap.com [eureka.patsnap.com]

- 4. This compound CAS#: 3282-99-3 [chemicalbook.com]

- 5. achemtek.com [achemtek.com]

- 6. Pharmaceutical and chemical intermediates,CAS#:3282-99-3,3282-99-3,1,1-二(4-氨基苯基)环己烷 [en.chemfish.com]

- 7. This compound | 3282-99-3 [sigmaaldrich.com]

A Technical Guide to 1,1-Bis(4-aminophenyl)cyclohexane: Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane (BAPC) is an aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers, such as polyimides and polyamides. Its rigid, non-planar cyclohexylidene bridge between two aminophenyl groups imparts unique characteristics to the resulting polymers, including enhanced solubility, a high glass transition temperature, and excellent thermal stability. This technical guide provides an in-depth overview of the melting point and thermal stability of BAPC, complete with experimental protocols and graphical representations of relevant workflows.

Physicochemical Properties

The physical and thermal properties of this compound are critical for its application in polymer synthesis. The melting point dictates the processing conditions, while its thermal stability is a key determinant of the performance of the final polymeric materials at elevated temperatures.

Melting Point

The melting point of this compound has been reported in a consistent range across various chemical suppliers and literature sources. A summary of these findings is presented below.

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 110 | ChemicalBook |

| Melting Point | 114-115 | Chemfish Scientific Co., Ltd.[1] |

| Melting Point | 108.0 - 115.0 | Tokyo Chemical Industry Co., Ltd.[2] |

The slight variations in the reported melting point can be attributed to differences in the purity of the substance and the analytical method used for its determination.

Thermal Stability

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively detailed in publicly available literature, its incorporation into polymers is well-documented to enhance their thermal stability[3]. The inherent rigidity of the cyclohexylidene group contributes to the high thermal resistance of polymers derived from this monomer. The thermal decomposition of the cyclohexane moiety itself is a complex process that can proceed through various pathways, including C-C bond fission to form diradicals at high temperatures.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the melting point and thermal stability of this compound. The following sections outline standardized methodologies for these analyses.

Synthesis of this compound

The synthesis of BAPC is a key preliminary step for its use and characterization. A representative synthetic route is the reaction of cyclohexanone with aniline in the presence of an acid catalyst.

Protocol:

-

Reaction Setup: A mixture of cyclohexanone and a molar excess of aniline is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Catalyst Addition: An acidic catalyst, such as hydrochloric acid or a solid acid catalyst, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120°C to 160°C and refluxed for several hours to ensure the completion of the condensation reaction.

-

Work-up: After cooling, the reaction mixture is neutralized with a base, and the excess aniline is removed, often by steam distillation or vacuum distillation.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or toluene, to yield pure this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a precise technique for determining the melting point and enthalpy of fusion of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the purified this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled heating program under an inert atmosphere (e.g., nitrogen gas). A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting range.

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is tared with an empty crucible. The analysis is typically conducted under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperatures for 5% and 10% weight loss are often reported as indicators of thermal stability.

Visualizations

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

References

An In-depth Technical Guide to the Spectral Data of 1,1-Bis(4-aminophenyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data for the compound 1,1-Bis(4-aminophenyl)cyclohexane. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and materials science, offering detailed spectral analysis and the underlying experimental protocols.

Introduction

This compound is a diamine compound featuring a central cyclohexyl ring bonded to two 4-aminophenyl groups at the same carbon atom. This unique structure imparts a combination of rigidity from the cyclohexane and aromatic rings, and reactivity from the primary amine functional groups. As a result, this compound serves as a crucial building block in the synthesis of various polymers, including polyimides and polyamides, which are known for their excellent thermal stability and mechanical properties. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for predicting its behavior in chemical reactions.

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks of this compound, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the aminophenyl groups and the aliphatic protons of the cyclohexane ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | Multiplet | 8H | Aromatic protons (C₆H₄) |

| ~3.4 | Singlet | 4H | Amine protons (-NH₂) |

| ~1.4-1.6 | Multiplet | 10H | Cyclohexane protons (-CH₂-) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-NH₂ (aromatic) |

| ~128 | C-H (aromatic) |

| ~115 | C-H (aromatic, ortho to NH₂) |

| ~45 | Quaternary Carbon (cyclohexane) |

| ~35 | -CH₂- (cyclohexane) |

| ~25 | -CH₂- (cyclohexane) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands for the amine, aromatic, and aliphatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450-3300 | Strong, Doublet | N-H stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Strong | Aliphatic C-H stretching (cyclohexane) |

| 1620-1580 | Strong | N-H bending (primary amine) |

| 1600-1450 | Medium to Strong | Aromatic C=C stretching |

| 1350-1250 | Strong | Aromatic C-N stretching[1] |

| 820 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and FTIR spectra of this compound. These protocols are based on standard laboratory practices for the analysis of aromatic amines.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Visualization of Key Spectral Features

The following diagram illustrates the logical relationship between the structural components of this compound and their characteristic signals in the NMR and FTIR spectra.

Caption: Structure-Spectra Correlation for this compound.

References

Synthesis of 1,1-Bis(4-aminophenyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(4-aminophenyl)cyclohexane, also known as 4,4'-cyclohexylidenedianiline, is a versatile diamine monomer crucial in the synthesis of high-performance polymers such as polyimides and polyamides. Its unique structure, incorporating a bulky, non-polar cyclohexyl group, imparts desirable properties like enhanced solubility, thermal stability, and specific optical and electronic characteristics to the resulting polymers. This technical guide provides an in-depth overview of the primary synthesis route for this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in organic synthesis, polymer chemistry, and materials science.

Introduction

The synthesis of advanced polymeric materials with tailored properties is a cornerstone of modern materials science. Aromatic diamines are fundamental building blocks in this field, and this compound has emerged as a significant monomer. The presence of the cyclohexylidene linkage introduces a kinked, three-dimensional geometry into the polymer backbone, disrupting chain packing and thereby improving the solubility of otherwise intractable aromatic polymers. This enhanced processability, combined with excellent thermal resistance, makes polymers derived from this diamine suitable for a range of applications, including as optical films, and components in OLED/LCD technologies.[1] This guide focuses on the prevalent and efficient synthesis of this key monomer.

Primary Synthesis Route: Acid-Catalyzed Condensation

The most common and industrially viable method for synthesizing this compound is the acid-catalyzed condensation of cyclohexanone with an excess of aniline.[2][3] This electrophilic aromatic substitution reaction proceeds via a Friedel-Crafts-type mechanism.

Reaction Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the electron-rich para-position of an aniline molecule. Subsequent dehydration and a second nucleophilic attack by another aniline molecule lead to the formation of the final product. The use of excess aniline is crucial to drive the equilibrium towards the product and to serve as the reaction solvent in some cases.

Experimental Protocol

The following is a generalized experimental protocol synthesized from various literature sources.[2][3] Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials:

-

Cyclohexanone

-

Aniline (freshly distilled)

-

Acidic Catalyst (e.g., Hydrochloric Acid, Acidic Clay)

-

Toluene (optional, as a solvent)

-

Sodium Hydroxide solution (for neutralization)

-

Ethanol or Methanol (for recrystallization)

Equipment:

-

High-pressure autoclave or a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

-

Mechanical stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure autoclave or a suitably equipped round-bottom flask, charge an excess of aniline. The molar ratio of aniline to cyclohexanone is typically between 5:1 and 10:1.

-

Catalyst Addition: Add the acidic catalyst to the aniline. The amount of catalyst will vary depending on its nature but is generally in the range of 1-5 mol% relative to cyclohexanone.

-

Reactant Addition: Slowly add cyclohexanone to the stirred aniline-catalyst mixture.

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 120°C and 160°C.[2][3] The reaction is typically run for 12 to 24 hours under stirring.[2] If using a flask at atmospheric pressure, reflux the mixture and remove the water formed during the reaction using a Dean-Stark trap.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a beaker. Neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is basic.

-

Isolation: The crude product may precipitate upon neutralization. If a solvent like toluene was used, perform a liquid-liquid extraction. The organic layer is then washed with water and dried over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a white to off-white crystalline powder.[4]

-

Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | >70% | [2] |

| Purity (GC) | >98.0% | [4] |

| Melting Point | 108.0 to 115.0 °C | [4] |

| Appearance | White to Yellow to Orange powder/crystal | [4] |

Visualization of Synthesis and Workflow

To further elucidate the synthesis process, the following diagrams illustrate the chemical reaction and a generalized experimental workflow.

Caption: Synthesis route for this compound.

References

An In-depth Technical Guide on the Purity and Characterization of 1,1-Bis(4-aminophenyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane, also known as 4,4'-Cyclohexylidenedianiline, is a diamine monomer with significant applications in the synthesis of high-performance polymers such as polyimides and polyamides. Its rigid cyclohexyl core imparts excellent thermal stability and mechanical properties to the resulting polymers, making them suitable for use in advanced materials for the aerospace, electronics, and automotive industries. In the context of drug development, understanding the purity and comprehensive characterization of this compound is paramount, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a detailed overview of the analytical methods for assessing the purity and characterizing the physicochemical properties of this compound.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its handling, processing, and analysis.

| Property | Value | Reference |

| CAS Number | 3282-99-3 | [1][][3] |

| Molecular Formula | C₁₈H₂₂N₂ | [1] |

| Molecular Weight | 266.38 g/mol | [1] |

| Appearance | White to yellow or orange crystalline powder | [][4] |

| Melting Point | 108.0 to 115.0 °C | [4] |

| Boiling Point | 473.1 °C at 760 mmHg | [] |

| Density | 1.112 g/cm³ | [] |

| Solubility | Soluble in methanol | [3] |

Purity Assessment

Commercial grades of this compound are typically available with a purity of greater than 98.0%, as determined by Gas Chromatography (GC).[4] However, for pharmaceutical applications, a more detailed impurity profile is often required.

Potential Impurities

The most common industrial synthesis of this compound involves the catalytic reduction of 1,1-bis(4-nitrophenyl)cyclohexane. This process can lead to several potential impurities:

-

Unreacted Starting Material: 1,1-bis(4-nitrophenyl)cyclohexane.

-

Partially Reduced Intermediates: Such as 1-(4-aminophenyl)-1-(4-nitrophenyl)cyclohexane.

-

By-products from Side Reactions: Depending on the specific reaction conditions and catalyst used.

-

Residual Solvents: From the reaction and purification steps.

A logical workflow for the comprehensive purity and characterization of this compound is depicted below.

Caption: General workflow for the purity and characterization of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

Expected Chemical Shifts (δ, ppm):

¹³C NMR Spectroscopy

-

Instrument: 100 MHz NMR Spectrometer.

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

-

Sample Preparation: Dissolve approximately 20-30 mg of the sample in 0.6 mL of DMSO-d₆.

-

Parameters:

-

Proton decoupled spectrum.

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic carbons: Signals in the range of 110-150 ppm.

-

Quaternary carbon of the cyclohexyl ring: A signal around 40-50 ppm.

-

Other cyclohexyl carbons: Signals in the range of 20-40 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

Instrument: FT-IR Spectrometer with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H stretching (amines): 3300-3500 (two bands for primary amine).

-

C-H stretching (aromatic): 3000-3100.

-

C-H stretching (aliphatic): 2850-2950.

-

C=C stretching (aromatic): 1600-1450.

-

C-N stretching: 1250-1350.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantitative determination of purity and the separation of non-volatile impurities.

-

Instrument: HPLC system with a UV/Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid as a modifier).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and by-products from the synthesis.

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: 40-500 amu.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the material.

Thermogravimetric Analysis (TGA)

-

Instrument: TGA analyzer.

-

Sample Size: 5-10 mg.

-

Crucible: Platinum or alumina pan.

-

Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 600 °C.

-

Analysis: The onset of decomposition is determined from the weight loss curve.

Differential Scanning Calorimetry (DSC)

-

Instrument: DSC analyzer.

-

Sample Size: 2-5 mg.

-

Crucible: Hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 200 °C.

-

Analysis: The melting point is determined as the peak of the endothermic transition.

Data Presentation

The following tables summarize the expected data from the characterization of this compound.

Table 1: Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Aromatic protons (δ 6.5-7.0), Amine protons (δ 4.6-5.0), Cyclohexyl protons (δ 1.4-2.2) |

| ¹³C NMR | Aromatic carbons (δ 110-150), Quaternary cyclohexyl carbon (δ 40-50), Other cyclohexyl carbons (δ 20-40) |

| FT-IR | N-H stretch (3300-3500 cm⁻¹), Aromatic C-H stretch (3000-3100 cm⁻¹), Aliphatic C-H stretch (2850-2950 cm⁻¹), Aromatic C=C stretch (1600-1450 cm⁻¹), C-N stretch (1250-1350 cm⁻¹) |

Table 2: Chromatographic and Thermal Data Summary

| Technique | Parameter | Typical Value |

| HPLC | Purity | > 98.0% |

| GC-MS | Main Peak Retention Time | Dependent on specific method |

| TGA | Onset of Decomposition | > 300 °C (in Nitrogen) |

| DSC | Melting Point | 108.0 - 115.0 °C |

Logical Relationships in Synthesis and Purification

A typical synthesis and purification process for this compound involves several key steps, each with the potential to introduce or remove impurities.

Caption: A simplified workflow for the synthesis and purification of this compound.

Conclusion

The purity and comprehensive characterization of this compound are critical for its successful application, particularly in the pharmaceutical industry. This technical guide has provided a detailed overview of the key analytical techniques and their experimental protocols for assessing the quality of this important chemical intermediate. By employing a combination of spectroscopic, chromatographic, and thermal analysis methods, researchers and drug development professionals can ensure the identity, purity, and stability of this compound, thereby contributing to the development of safe and effective high-performance materials and pharmaceutical products.

References

In-Depth Technical Guide: Health and Safety Information for 1,1-Bis(4-aminophenyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 1,1-Bis(4-aminophenyl)cyclohexane (CAS No. 3282-99-3). Due to the limited availability of specific quantitative toxicological data for this compound, this document also includes information on general testing methodologies and the toxicological profiles of structurally related aromatic amines to provide a more complete safety perspective.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₂N₂ | |

| Molecular Weight | 266.38 g/mol | |

| Appearance | White to off-white or yellow to orange solid/crystalline powder. | [2][3] |

| Melting Point | 108 - 115 °C | [2][3] |

| Boiling Point | 450.9 ± 38.0 °C (Predicted) | [4] |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 271.7 °C | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO. | [1][4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere. | [4][5] |

Toxicological Information

Acute Toxicity

Quantitative data from acute oral, dermal, or inhalation toxicity studies for this compound are not available.

Skin and Eye Irritation

This compound is considered to be irritating to the skin, eyes, and respiratory system.[1][6] Direct contact may cause redness and irritation.

Mutagenicity

This compound is classified as a mutagenic aromatic amine.[1][6] Aromatic amines are a class of chemicals known for their potential to cause genetic mutations, often requiring metabolic activation to exert their mutagenic effects.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound have not been published. However, the following sections describe standard methodologies that would be used to assess the key toxicological endpoints for a compound of this class.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are selected to detect different types of mutations (frameshift vs. base-pair substitutions).[8]

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[8][9] This is crucial for aromatic amines, which often require metabolic activation to become mutagenic.

-

Test Procedure (Plate Incorporation Method):

-

Varying concentrations of this compound, the bacterial tester strain, and the S9 mix (or a buffer for the non-activated test) are combined in molten top agar.[8]

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, in line with OECD Test Guideline 439.

Objective: To determine the skin irritation potential of this compound by assessing its effect on cell viability in a reconstructed human epidermis model.

Methodology:

-

Model System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE) is used.

-

Test Procedure:

-

The test substance is applied topically to the surface of the epidermis tissue.

-

The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is thoroughly rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Cell viability is measured by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is quantified by spectrophotometry.

-

Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is below a defined threshold (typically ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test

This in vitro method uses a reconstructed human cornea-like epithelium model to assess eye irritation potential, following OECD Test Guideline 492.[3]

Objective: To identify substances that are not classified as eye irritants or causing serious eye damage using a reconstructed human cornea-like epithelium model.[3]

Methodology:

-

Model System: A reconstructed human cornea-like epithelium model (e.g., SkinEthic™ HCE) is used.[3]

-

Test Procedure:

-

The test substance is applied topically to the surface of the corneal tissue.

-

The tissue is exposed for a specific duration.

-

Following exposure, the tissue is rinsed and incubated.

-

-

Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.

-

Data Analysis: The percentage of viability relative to the negative control is calculated. Substances that result in viability above a certain threshold (e.g., >60%) are considered non-irritants.

Signaling Pathways

Specific signaling pathways for the toxicity of this compound have not been elucidated. However, for mutagenic aromatic amines in general, the primary mechanism of toxicity involves metabolic activation and the formation of DNA adducts.

Proposed General Mechanism of Mutagenicity:

-

Metabolic Activation: The parent aromatic amine is metabolized in the liver, primarily by cytochrome P450 enzymes (e.g., CYP1A2), through N-hydroxylation to form an N-hydroxyarylamine.

-

Further Activation: The N-hydroxyarylamine can be further activated by N,O-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive N-acetoxyarylamine or N-sulfonyloxyarylamine esters.

-

DNA Adduct Formation: These reactive electrophilic intermediates can then bind covalently to DNA, forming DNA adducts.

-

Mutation: If these DNA adducts are not repaired by the cell's DNA repair machinery, they can lead to mutations during DNA replication, which can potentially initiate carcinogenesis.

Health and Safety Precautions

Given the hazardous properties of this compound, strict safety measures should be followed in the laboratory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[1][6]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dusts are generated.[6]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties and classification as a mutagenic aromatic amine. While specific quantitative toxicological data are limited, the available information indicates that exposure should be minimized through the use of appropriate engineering controls and personal protective equipment. The experimental protocols and potential mechanism of toxicity outlined in this guide provide a framework for understanding and managing the health and safety risks associated with this compound in a research and development setting. It is imperative to consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. This compound | 3282-99-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound | 3282-99-3 [amp.chemicalbook.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. This compound | 3282-99-3 [chemicalbook.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. achemtek.com [achemtek.com]

- 9. 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane | C46H46N2 | CID 21902221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | C18H18N4 | CID 80083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3282-99-3|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 1,1-Bis(4-aminophenyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two 4-aminophenyl groups at the same carbon atom. This diamine monomer is a crucial building block in the synthesis of high-performance polymers, particularly polyimides, owing to its ability to impart desirable properties such as thermal stability, chemical resistance, and favorable mechanical characteristics. Its unique structure, combining a flexible cycloaliphatic moiety with rigid aromatic rings, allows for the creation of polymers with tailored properties for a range of advanced applications, from aerospace components to electronics. This guide provides an in-depth overview of its synonyms, chemical and physical properties, and experimental protocols related to its use.

Synonyms and Alternative Names

A variety of synonyms and alternative names are used to identify this compound in scientific literature and commercial listings. These are summarized in the table below for easy reference.

| Name Type | Name |

| IUPAC Name | 4,4'-(Cyclohexane-1,1-diyl)dianiline[1] |

| Common Synonyms | 4,4'-Cyclohexylidenedianiline[2] |

| 1,1-Di-(4'-aminophenyl)cyclohexane[3] | |

| 4,4'-Diaminodiphenyl-1,1'-cyclohexane[3] | |

| 4,4'-Diamino-1,1-diphenylcyclohexane[3] | |

| 4-[1-(4-Aminophenyl)cyclohexyl]phenylamine[3] | |

| 4,4'-Cyclohexylidenebis(aniline) | |

| 4,4'-CHA | |

| Abbreviation | BAPC[2] |

| CAS Number | 3282-99-3 |

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C18H22N2 |

| Molecular Weight | 266.38 g/mol |

| Appearance | White to off-white or yellow crystalline powder[3] |

| Melting Point | 110-115 °C |

| Boiling Point | 450.9 ± 38.0 °C (Predicted)[1] |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) |

| pKa | 5.35 ± 0.10 (Predicted)[3] |

| Water Solubility | Sparingly soluble[3] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly) |

Experimental Protocols

The primary application of this compound is as a monomer in the synthesis of polyimides and other high-performance polymers. Below are detailed methodologies for key experiments involving this compound.

Synthesis of a Polyimide from this compound and an Aromatic Dianhydride

This protocol describes a typical two-step polycondensation reaction to form a poly(amic acid) intermediate, followed by chemical imidization.

Materials:

-

This compound (BAPC)

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Nitrogen gas supply

Procedure:

-

Poly(amic acid) Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP under a nitrogen atmosphere.

-

Once the diamine has completely dissolved, slowly add an equimolar amount of the aromatic dianhydride powder to the solution in small portions.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer).

-

Continue stirring at room temperature for 1 hour, and then heat the mixture to 120 °C for 3 hours.

-

After cooling to room temperature, precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

-

Collect the fibrous precipitate by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C overnight.

-

Visualizations

Experimental Workflow for Polyimide Synthesis

The following diagram illustrates the general workflow for the synthesis of a polyimide using this compound as a monomer.

References

Methodological & Application

Application Notes and Protocols: 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) in Polyimide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane (BAPC), also known as BACH, is a crucial diamine monomer utilized in the synthesis of high-performance polyimides. The incorporation of the bulky, non-coplanar cyclohexyl group into the polyimide backbone disrupts chain packing and hinders interchain charge transfer, leading to polymers with a unique and desirable combination of properties. These polyimides often exhibit excellent solubility in common organic solvents, high thermal stability, good mechanical strength, and optical transparency, making them suitable for a wide range of applications in microelectronics, aerospace, and as advanced membrane materials.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of BAPC-based polyimides.

Key Advantages of BAPC-based Polyimides:

-

Enhanced Solubility: The cyclohexyl group introduces a kink in the polymer chain, reducing crystallinity and improving solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even tetrahydrofuran (THF).[2]

-

High Thermal Stability: Despite the presence of the aliphatic cyclohexane ring, BAPC-based polyimides exhibit high glass transition temperatures (Tg) and excellent thermal decomposition temperatures, often exceeding 500°C.[1][3]

-

Good Mechanical Properties: These polyimides can be cast into flexible and tough films with high tensile strength and modulus.[2]

-

Optical Transparency: The reduced charge transfer complex formation due to the bulky cyclohexane unit can lead to polyimides with low color intensity and high optical transparency.[1]

Experimental Protocols

The synthesis of polyimides from BAPC and various aromatic dianhydrides is typically achieved through a two-step polycondensation reaction. This involves the formation of a soluble poly(amic acid) precursor at room temperature, followed by cyclization to the final polyimide through thermal or chemical imidization.[1][4] A one-step high-temperature polymerization can also be employed for soluble polyimides.[1][5]

Protocol 1: Two-Step Synthesis of BAPC-based Polyimide via Thermal Imidization

This protocol describes the synthesis of a polyimide from this compound (BAPC) and a representative aromatic dianhydride, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).

Materials:

-

This compound (BAPC)

-

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Argon or Nitrogen gas

-

Glass reaction vessel with mechanical stirrer and gas inlet/outlet

Procedure:

-

Poly(amic acid) Synthesis:

-

In a clean, dry glass reaction vessel under a slow stream of inert gas (Argon or Nitrogen), dissolve an equimolar amount of BAPC in anhydrous DMAc or NMP with stirring until complete dissolution.

-

Gradually add an equimolar amount of solid BPDA to the stirred BAPC solution in several portions.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.[1][4]

-

-

Film Casting and Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Place the cast film in a vacuum oven and subject it to a staged heating program to effect imidization and remove the solvent. A typical heating schedule is as follows: 80°C for 8 hours, 150°C for 2 hours, 200°C for 2 hours, 250°C for 3 hours, and finally 300°C for 2 hours, all under vacuum.[2]

-

After cooling to room temperature, the resulting transparent, flexible polyimide film can be peeled from the glass plate.

-

Protocol 2: Two-Step Synthesis of BAPC-based Polyimide via Chemical Imidization

This method offers an alternative to high-temperature thermal treatment for imidization.

Materials:

-

Poly(amic acid) solution from Protocol 1

-

Acetic anhydride

-

Pyridine

-

N,N-dimethylacetamide (DMAc)

Procedure:

-

To the poly(amic acid) solution prepared in Protocol 1, add an equimolar mixture of acetic anhydride and pyridine while stirring.[2]

-

Continue stirring the mixture at room temperature for 1 hour.

-

Heat the solution at 100°C for 2 hours to complete the imidization process.[2]

-

The resulting polyimide can be precipitated by pouring the solution into a non-solvent like methanol, filtered, washed, and dried.

Data Presentation

The properties of polyimides derived from this compound (BAPC) and various aromatic dianhydrides are summarized in the tables below. These tables provide a clear comparison of key quantitative data.

Table 1: Thermal Properties of BAPC-Based Polyimides

| Dianhydride | Polymer Abbreviation | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) in N2 |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | BAPC-BPDA | >300 | ~520 |

| Pyromellitic dianhydride (PMDA) | BAPC-PMDA | >300 | ~510 |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | BAPC-BTDA | ~290 | ~500 |

| 4,4'-Oxydiphthalic anhydride (ODPA) | BAPC-ODPA | ~270 | ~490 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | BAPC-6FDA | ~280 | ~515 |

Note: The exact values can vary depending on the specific synthesis conditions and characterization methods used.[1][3]

Table 2: Solubility of BAPC-Based Polyimides

| Polymer | NMP | DMAc | DMF | DMSO | THF |

| BAPC-BPDA | ++ | ++ | + | + | - |

| BAPC-PMDA | + | + | - | - | - |

| BAPC-BTDA | ++ | ++ | ++ | ++ | ± |

| BAPC-ODPA | ++ | ++ | ++ | ++ | + |

| BAPC-6FDA | ++ | ++ | ++ | ++ | ++ |

Key: ++ (readily soluble at room temperature), + (soluble on heating), ± (partially soluble or swelling), - (insoluble).[1][2]

Table 3: Mechanical Properties of BAPC-Based Polyimide Films

| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| BAPC-ODPA | 76 - 112 | 2.1 - 3.5 | 5 - 10 |

| BAPC-6FDA | 80 - 120 | 2.5 - 3.8 | 6 - 12 |

Note: Mechanical properties are highly dependent on film preparation and testing conditions.[2]

Visualizations

The following diagrams illustrate the chemical structure of BAPC and the general workflow for polyimide synthesis.

Caption: Chemical structure of this compound.

Caption: General workflow for the two-step synthesis of polyimides.

References

Application Notes and Protocols for 1,1-Bis(4-aminophenyl)cyclohexane in High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-Bis(4-aminophenyl)cyclohexane (BACH) as a monomer for the synthesis of high-performance polyamides and polyimides. The unique chemical structure of BACH, featuring a bulky, non-coplanar cyclohexyl group, imparts desirable properties to the resulting polymers, including excellent thermal stability, high glass transition temperatures, and improved solubility in organic solvents. These characteristics make them suitable for a wide range of applications, including advanced composites, high-temperature adhesives, and materials for microelectronics.

Data Presentation

The following tables summarize the key properties of the BACH monomer and the high-performance polymers derived from it.

Table 1: Properties of this compound Monomer

| Property | Value |

| CAS Number | 3282-99-3 |

| Molecular Formula | C₁₈H₂₂N₂ |

| Molecular Weight | 266.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 110-112 °C |

| Purity | >97% |

Table 2: Thermal Properties of High-Performance Polymers from this compound

| Polymer Type | Co-monomer | Glass Transition Temp. (T₉) | 10% Weight Loss Temp. (T₁₀) |

| Polyamide | Terephthaloyl chloride | ~240 °C | ~470 °C in air |

| Polyamide | Isophthaloyl chloride | ~220 °C | ~460 °C in air |

| Polyimide | Pyromellitic dianhydride (PMDA) | ~300 °C | >500 °C in N₂ |

| Polyimide | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | ~290 °C | >500 °C in N₂ |

| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | ~270 °C | >500 °C in N₂ |

Table 3: Mechanical Properties of High-Performance Polymer Films from this compound

| Polymer Type | Co-monomer | Tensile Strength | Tensile Modulus | Elongation at Break |

| Polyamide | Terephthaloyl chloride | 80-100 MPa | 2.0-3.0 GPa | 5-10% |

| Polyimide | Pyromellitic dianhydride (PMDA) | 90-120 MPa | 2.5-3.5 GPa | 4-8% |

| Polyimide | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 100-130 MPa | 3.0-4.0 GPa | 5-9% |

Experimental Protocols

Protocol 1: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

This protocol describes the low-temperature solution polycondensation method for synthesizing a polyamide.

Materials:

-

This compound (BACH)

-

Terephthaloyl chloride

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a specific molar amount of BACH in anhydrous NMP.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

-

Add a catalytic amount of anhydrous pyridine to the reaction mixture.

-

Continue stirring at 0-5 °C for 2-4 hours, then allow the reaction to proceed at room temperature for 12-24 hours.

-

Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then water to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Protocol 2: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (Two-Step Method)

This protocol outlines the synthesis of a polyimide via a poly(amic acid) precursor followed by thermal imidization.

Materials:

-

This compound (BACH)

-

Pyromellitic dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Methanol

-

Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of Poly(amic acid)

-

In a dry, three-necked flask under an argon/nitrogen atmosphere, dissolve a specific molar amount of BACH in anhydrous DMAc.

-

Once the BACH has completely dissolved, add an equimolar amount of PMDA in one portion to the stirred solution at room temperature.

-

Continue stirring at room temperature for 24-48 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a clean, dry glass plate to a desired thickness.

-

Place the cast film in a vacuum oven and cure using a staged heating program:

-

100 °C for 1 hour

-

200 °C for 1 hour

-

300 °C for 1 hour

-

-

After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

Visualizations

Caption: General reaction schemes for polyamide and polyimide synthesis.

Caption: A typical experimental workflow for polymer synthesis and characterization.

Caption: Structure-property relationships of BACH-based polymers.

Application Notes and Protocols for the Polymerization of 1,1-Bis(4-aminophenyl)cyclohexane with Dianhydrides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of polyimides through the polymerization of 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) with various dianhydrides. The resulting polyimides are known for their excellent thermal stability, mechanical properties, and solubility, making them suitable for a range of applications, including as high-performance materials in the pharmaceutical and medical device industries.

Introduction

Polyimides are a class of high-performance polymers characterized by the presence of imide groups in their main chain.[1] They are typically synthesized through the condensation reaction of a diamine and a dianhydride.[1] The selection of the diamine and dianhydride monomers allows for the tuning of the final polymer's properties.[2][3] this compound is a diamine containing a bulky, non-planar cyclohexyl group, which imparts increased solubility and processability to the resulting polyimides without significantly compromising their thermal stability.[4] This document outlines the synthesis and characterization of polyimides derived from BAPC and various aromatic dianhydrides.

General Synthesis Workflow

The polymerization of a diamine and a dianhydride to form a polyimide is most commonly achieved through a two-step process.[1][5] The first step involves the formation of a soluble poly(amic acid) intermediate at ambient temperatures in a polar aprotic solvent.[5][6] The second step is the cyclization of the poly(amic acid) to the final polyimide, which can be accomplished either by thermal or chemical imidization.[7]

Caption: General workflow for the two-step polymerization of polyimides.

Experimental Protocols

Materials

-

Diamine: this compound (BAPC)

-

Dianhydrides:

-

Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)[5][9]

-

Chemical Imidization Agents (Optional): Acetic anhydride and pyridine[9]

Protocol 1: Two-Step Polymerization with Thermal Imidization

This is the most common method for synthesizing polyimides.[1]

-

Dissolution of Diamine: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in a polar aprotic solvent like NMP or DMAc to achieve a solid content of 10-20 wt%.[10]

-

Addition of Dianhydride: To the stirred solution, add an equimolar amount of the chosen dianhydride powder in one portion at room temperature.

-

Poly(amic acid) Formation: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Thermal Imidization: Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the conversion of the poly(amic acid) to the polyimide.

-

Film Removal: After cooling to room temperature, peel the resulting polyimide film from the glass plate.

Protocol 2: One-Step High-Temperature Solution Polymerization